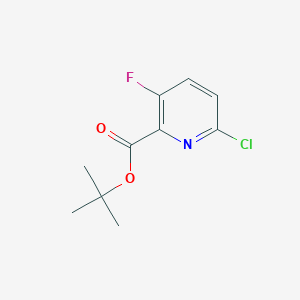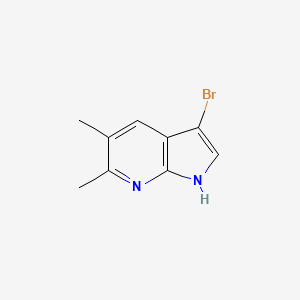
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with chloropalladium(1+), 2-phenylaniline, and tricyclohexylphosphane. The presence of these ligands imparts distinct chemical properties to the compound, making it valuable for various applications in catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of palladium chloride in a suitable solvent such as dichloromethane.
- Addition of 2-phenylaniline and tricyclohexylphosphane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
- Isolation and purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to obtain high-purity products.
化学反应分析
Types of Reactions
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated using reagents such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.
科学研究应用
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Material Science: It is employed in the synthesis of advanced materials, including nanoparticles and thin films, due to its ability to facilitate controlled deposition of palladium.
Biology and Medicine: Research has explored its potential use in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane involves the coordination of the palladium center with the ligands, which influences its reactivity and stability. The palladium center can undergo various redox reactions, ligand exchanges, and catalytic cycles, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the ligands and the reaction conditions.
相似化合物的比较
Similar Compounds
- Chloropalladium(1+);dicyclohexyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane
- Chloropalladium(1+);triphenylphosphane
Uniqueness
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is unique due to the presence of 2-phenylaniline and tricyclohexylphosphane ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications that may not be achievable with other similar compounds.
属性
分子式 |
C30H43ClNPPd |
|---|---|
分子量 |
590.5 g/mol |
IUPAC 名称 |
chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI 键 |
BDVFOJAMJCOYEQ-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


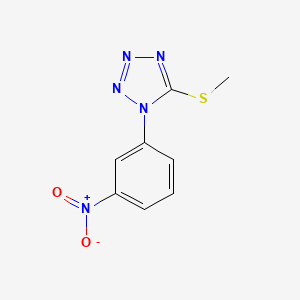



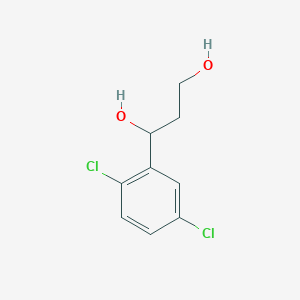


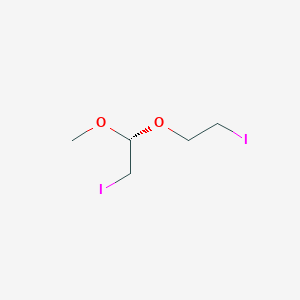
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
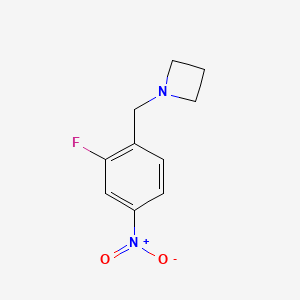

![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
